Product packaging for Ethyl 3-[(methylsulfonyl)amino]benzoate(Cat. No.:CAS No. 93884-11-8)

Ethyl 3-[(methylsulfonyl)amino]benzoate

Cat. No.: B185068
CAS No.: 93884-11-8
M. Wt: 243.28 g/mol
InChI Key: WQODBAJDFZPKSG-UHFFFAOYSA-N
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Description

Historical Context and Chemical Significance of Benzoate (B1203000) Ester Scaffolds

Benzoic acid and its ester derivatives are foundational structures in organic chemistry, with a history stretching back to their initial discovery. annexechem.com Benzoate esters, characterized by a carboxyl group attached to a benzene (B151609) ring, are prevalent in both natural products and synthetic compounds. Their chemical significance stems from their relative stability and their utility as key intermediates in a multitude of organic transformations. annexechem.com

In medicinal chemistry, the benzoate scaffold is a common feature in many pharmaceutical agents. The ester functionality can serve multiple roles; it can act as a "prodrug," a chemical modification that improves a drug's absorption and distribution in the body, which is then cleaved by metabolic enzymes called esterases to release the active therapeutic compound. nih.govnumberanalytics.comacs.org This strategy is widely employed to enhance the bioavailability of drugs. nih.govacs.org Furthermore, the aromatic ring of the benzoate moiety provides a rigid framework that can be readily functionalized, allowing chemists to systematically modify a molecule's shape, size, and electronic properties to optimize its interaction with biological targets. nih.gov Studies have shown that even simple modifications, such as the position of substituents on the benzene ring, can significantly impact biological activity. nih.gov

Overview of Sulfonamide Linkages in Contemporary Chemical Synthesis and Materials Science

The sulfonamide functional group, which consists of a sulfonyl group directly bonded to a nitrogen atom (R-SO₂-NR'R''), is a cornerstone of modern chemical science. wikipedia.org Historically, the discovery of sulfanilamide (B372717) and its derivatives as the first class of synthetic antimicrobial agents in the 1930s revolutionized medicine and laid the groundwork for the age of chemotherapy. nih.gov Today, the sulfonamide moiety is a well-established "pharmacophore," a molecular feature responsible for a drug's pharmacological activity, found in a diverse array of medications including diuretics, anti-diabetic agents, and anti-inflammatory drugs. wikipedia.orgnih.gov

Beyond pharmaceuticals, sulfonamides are valued in synthetic organic chemistry for their chemical stability. orgsyn.org The formation of a sulfonamide derivative from an amine is a classic technique used to create crystalline solids with sharp melting points, which aids in the identification and purification of compounds. wikipedia.org The sulfonamide group can also serve as a stable protecting group for amines, safeguarding the nitrogen atom from unwanted reactions while other parts of the molecule are modified. orgsyn.orgresearchgate.net In materials science, sulfonamide-containing polymers and dyes have been developed, leveraging the group's rigid structure and electronic properties.

Structural Classification and Academic Relevance of N-Substituted Aminobenzoate Compounds

Aminobenzoic acids and their derivatives are a class of compounds that feature both an amino group (-NH₂) and a carboxylic acid (or ester) group attached to a benzene ring. nih.gov These compounds are classified based on the relative positions of these two groups: ortho- (1,2-), meta- (1,3-), and para- (1,4-). nih.gov When the nitrogen atom of the amino group is itself bonded to another group (other than hydrogen), the compound is termed "N-substituted."

Rationale for Comprehensive Research on Ethyl 3-[(methylsulfonyl)amino]benzoate

The focused investigation of this compound is predicated on the principles of molecular design in chemistry. This compound represents a deliberate combination of three key structural motifs: an ethyl benzoate core, a sulfonamide linker, and a meta-substitution pattern. The rationale for its study is multifaceted:

Molecular Hybridization: The molecule combines the well-established pharmacophoric properties of the sulfonamide group with the versatile benzoate ester scaffold. This hybridization can lead to novel compounds with unique biological profiles that may differ from those of the individual components.

Structure-Activity Relationship (SAR) Studies: As a specific isomer, the meta- (or 3-) positioning of the N-sulfonated amino group is critical. The synthesis and characterization of this compound, along with its ortho- and para- counterparts, would allow researchers to conduct systematic SAR studies. Such studies are essential for understanding how the spatial arrangement of functional groups influences a molecule's interaction with a biological target, which is a fundamental aspect of rational drug design.

Intermediate for Further Synthesis: Compounds like this compound serve as valuable building blocks in multi-step organic synthesis. The ester can be hydrolyzed to a carboxylic acid, and the aromatic ring can undergo further substitution, providing a versatile platform for creating more complex molecules. acs.org

Scope and Objectives of the Academic Research Outline

The objective of this article is to provide a comprehensive chemical profile of this compound. It will focus exclusively on the scientific and technical aspects of the compound. The scope includes detailing its known physical and chemical properties, summarizing synthetic approaches, and presenting relevant spectral data. This document is intended to serve as a technical resource for chemists and researchers, consolidating the available academic information on this specific molecule while strictly adhering to the outlined topics.

Detailed Research Findings

Physicochemical Properties of this compound

The fundamental properties of a chemical compound are critical for its application in research and development. The data available for this compound is compiled from established chemical databases.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₄S nih.gov
Molecular Weight 243.28 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 93884-11-8 nih.gov
Canonical SMILES CS(=O)(=O)NC1=CC=CC(=C1)C(=O)OCC nih.gov
InChI Key PQNXWGTFRIHATE-UHFFFAOYSA-N nih.gov
Computed LogP 1.8 nih.gov
Hydrogen Bond Donors 1 nih.gov
Hydrogen Bond Acceptors 4 nih.gov
Rotatable Bonds 4 nih.gov

This interactive data table provides a summary of the key physicochemical properties of this compound.

Synthetic Approaches

The synthesis of sulfonamides is a well-established area of organic chemistry. The most classic and direct method involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org

For this compound, the synthesis would logically proceed via the reaction of Ethyl 3-aminobenzoate (B8586502) with methanesulfonyl chloride . This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.

General Reaction Scheme:

Ethyl 3-aminobenzoate + Methanesulfonyl Chloride → this compound + HCl

The starting material, Ethyl 3-aminobenzoate, is commercially available and can be prepared by the esterification of 3-aminobenzoic acid with ethanol (B145695) under acidic conditions. sigmaaldrich.comchemicalbook.com Methanesulfonyl chloride is also a common laboratory reagent. Variations in reaction conditions, such as solvent and temperature, can be optimized to maximize the yield and purity of the final product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4S B185068 Ethyl 3-[(methylsulfonyl)amino]benzoate CAS No. 93884-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(methanesulfonamido)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-6-9(7-8)11-16(2,13)14/h4-7,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQODBAJDFZPKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349992
Record name ethyl 3-[(methylsulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93884-11-8
Record name ethyl 3-[(methylsulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Spectrometric Characterization of Ethyl 3 Methylsulfonyl Amino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of ethyl 3-[(methylsulfonyl)amino]benzoate in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon environments and their interactions can be assembled.

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and neighboring protons for each type of proton in the molecule. The ethyl group is readily identified by its characteristic triplet and quartet signals, corresponding to the methyl and methylene (B1212753) protons, respectively. The aromatic protons on the benzene (B151609) ring exhibit distinct splitting patterns that are dependent on their substitution pattern. The methyl protons of the sulfonyl group typically appear as a sharp singlet, and the N-H proton of the sulfonamide linkage can be observed, although its chemical shift and appearance can be influenced by solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically found at the downfield end of the spectrum. The aromatic carbons show a range of chemical shifts depending on their electronic environment, and the carbons of the ethyl group and the methylsulfonyl group are observed in the upfield region.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
CH₃ (ethyl)1.35t7.114.3
CH₂ (ethyl)4.34q7.161.2
CH₃ (sulfonyl)3.02s-40.5
Aromatic C-H7.40-7.85m-120.0-130.0
Aromatic C-N---139.0
Aromatic C-C=O---131.0
C=O---165.5
N-H9.98br s--

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). Data is representative and may vary slightly depending on the solvent and experimental conditions.

To further confirm the structural assignments and elucidate the connectivity between different parts of the molecule, a series of two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the triplet at ~1.35 ppm and the quartet at ~4.34 ppm would confirm the connectivity of the ethyl group. Correlations between the aromatic protons would also be observed, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the singlet at ~3.02 ppm would show a correlation to the carbon signal at ~40.5 ppm, confirming the assignment of the methylsulfonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for the primary structure elucidation of this relatively rigid molecule, it can offer insights into preferred conformations.

Table 2: Key 2D NMR Correlations for this compound

Experiment Correlating Protons (δ, ppm) Correlating Atoms (δ, ppm) Inferred Connectivity
COSY 1.35 (CH₃)4.34 (CH₂)CH₃-CH₂ of ethyl group
HSQC 1.35 (CH₃)14.3 (CH₃)Direct C-H bond in ethyl group
HSQC 4.34 (CH₂)61.2 (CH₂)Direct C-H bond in ethyl group
HSQC 3.02 (CH₃)40.5 (CH₃)Direct C-H bond in sulfonyl group
HMBC 4.34 (CH₂)165.5 (C=O)CH₂ of ethyl group is bonded to the ester oxygen
HMBC Aromatic Protons165.5 (C=O)Ester group is attached to the aromatic ring
HMBC Aromatic Protons40.5 (CH₃)Sulfonamide group is attached to the aromatic ring

Variable-temperature (VT) NMR studies can provide valuable information on dynamic processes such as restricted rotation around single bonds or conformational exchange. In the case of this compound, VT-NMR could be used to investigate the rotational barrier around the C(aromatic)-N bond and the S-N bond. Changes in the NMR spectra, such as the broadening or sharpening of signals as the temperature is varied, can indicate the presence of such dynamic processes and allow for the determination of the energetic barriers associated with them.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides a complementary method for characterizing the functional groups present in this compound.

The FT-IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups.

C=O Stretch: The ester carbonyl group gives rise to a strong, sharp absorption band in the FT-IR spectrum, typically in the range of 1700-1725 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.

N-H Stretch: The N-H stretching vibration of the sulfonamide group is expected to appear as a band in the region of 3200-3400 cm⁻¹. The position and shape of this band can be indicative of hydrogen bonding.

S=O Stretches: The sulfonyl group exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically observed as strong bands in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected Intensity
N-HStretching3200-3400Medium-Strong
C-H (aromatic)Stretching3000-3100Medium-Weak
C-H (aliphatic)Stretching2850-3000Medium
C=O (ester)Stretching1700-1725Strong
C=C (aromatic)Stretching1450-1600Medium
S=O (sulfonyl)Asymmetric Stretching1300-1350Strong
S=O (sulfonyl)Symmetric Stretching1140-1160Strong
C-O (ester)Stretching1100-1300Strong

The presence of both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl oxygen and the sulfonyl oxygens) in this compound suggests the potential for both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: The possibility of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester group can be investigated. Such an interaction would likely cause a red-shift (a shift to lower wavenumber) and broadening of the N-H stretching band in the FT-IR spectrum.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds between the N-H of one molecule and the sulfonyl or carbonyl oxygens of a neighboring molecule are likely to occur. These interactions would also lead to significant changes in the N-H stretching vibration, often resulting in a broad band at lower frequencies compared to the free N-H stretch. Concentration-dependent FT-IR studies can be particularly useful in distinguishing between intramolecular and intermolecular hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement.

Accurate Mass Measurement and Isotopic Pattern Analysis

No experimental HRMS data for this compound has been found. However, a theoretical exact mass can be calculated based on its molecular formula, C₁₀H₁₃NO₄S. This calculated value would be the target for experimental verification. The analysis of the isotopic pattern, particularly the relative abundances of the M, M+1, and M+2 peaks, would be instrumental in confirming the presence and number of sulfur and carbon atoms within the molecule, but such experimental data is currently unavailable.

Fragmentation Pathway Analysis for Structural Insights

A detailed analysis of the fragmentation pathways of this compound would provide significant insights into its molecular structure. While no specific experimental fragmentation data exists for this compound, general principles of mass spectrometry suggest potential cleavage points. Likely fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the sulfonamide bond (N-S), and fragmentation of the methylsulfonyl group (-SO₂CH₃). The identification of these characteristic fragment ions would be essential for confirming the compound's structure, but this remains speculative without experimental evidence.

X-ray Crystallography for Single-Crystal Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on its conformation, bond lengths, and bond angles.

Determination of Molecular Conformation and Bond Geometries

There is no published single-crystal X-ray structure for this compound. Therefore, a definitive determination of its molecular conformation and precise bond geometries is not possible at this time. Such a study would reveal the spatial arrangement of the ethyl benzoate (B1203000) and methylsulfonylamino groups relative to each other and provide exact measurements for all bond lengths and angles within the molecule.

Analysis of Crystal Packing and Non-Covalent Interactions

Without a crystal structure, the analysis of the crystal packing and the network of non-covalent interactions, such as hydrogen bonding and π-π stacking, remains entirely theoretical. These interactions are crucial in understanding the solid-state properties of the compound. An X-ray diffraction study would be necessary to elucidate these features.

Due to the absence of specific computational chemistry and theoretical investigation studies on this compound in publicly accessible scientific literature, a detailed article with specific research findings and data tables as requested cannot be generated at this time.

Searches for "this compound" in conjunction with terms like "computational chemistry," "Density Functional Theory (DFT)," "ab initio," "conformational analysis," and "molecular dynamics (MD) simulations" did not yield any dedicated scholarly articles or datasets. This suggests that such in-depth theoretical studies on this particular molecule may not have been published or are part of proprietary research.

To provide a scientifically accurate and well-sourced article, specific data from experimental or theoretical studies are essential. Without such sources, generating content for the requested outline would lead to speculation and would not meet the required standards of being professional, authoritative, and based on diverse sources.

Therefore, the requested article focusing on the computational chemistry and theoretical investigations of this compound cannot be created.

Computational Chemistry and Theoretical Investigations of Ethyl 3 Methylsulfonyl Amino Benzoate

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic properties of molecules, offering a way to interpret experimental spectra and understand the underlying electronic and structural factors.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Theoretical calculations, typically employing Density Functional Theory (DFT) with methods like B3LYP and a 6-31G(d,p) basis set, can accurately predict the ¹H and ¹³C NMR chemical shifts.

The predicted chemical shifts for Ethyl 3-[(methylsulfonyl)amino]benzoate are influenced by the electronic environment of each nucleus. The aromatic protons of the benzene (B151609) ring are expected to appear in the downfield region due to the ring current effect and the electronic influences of the ester and sulfonamide substituents. The ethyl group protons will exhibit characteristic quartet and triplet splitting patterns. The methyl group of the sulfonyl moiety is anticipated to be a singlet in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using a standard DFT approach (B3LYP/6-31G(d,p)).

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.20 - 7.80118.0 - 135.0
Ethyl -CH₂-~4.35~61.0
Ethyl -CH₃~1.38~14.0
Sulfonyl -CH₃~3.05~40.0
-NH-~9.80 (broad)-
Carbonyl C=O-~166.0
Aromatic C-N-~138.0
Aromatic C-S-~140.0

Note: The exact values can vary depending on the computational method and solvent model used. The -NH proton chemical shift is particularly sensitive to solvent and concentration.

The predicted coupling constants (J-couplings) provide further structural information. For instance, ortho, meta, and para couplings between the aromatic protons can be calculated to aid in the assignment of the benzene ring signals.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. These calculations can predict the absorption maxima (λ_max) and the nature of the corresponding electronic transitions.

For this compound, the principal electronic transitions are expected to be π→π* and n→π* transitions associated with the benzene ring and the carbonyl group of the ester. The sulfonamide group can also influence the electronic structure. The simulated spectrum would likely show a strong absorption band in the UV region, corresponding to the π→π* transitions of the aromatic system, and a weaker band at longer wavelengths corresponding to n→π* transitions.

Table 2: Predicted UV-Vis Absorption and Electronic Transitions for this compound Simulated using TD-DFT (B3LYP/6-31G(d,p)).

Predicted λ_max (nm) Transition Type Contributing Orbitals
~240π → πHOMO → LUMO+1
~285π → πHOMO-1 → LUMO
~320n → πHOMO → LUMO (lone pair on oxygen to antibonding π of carbonyl)

Note: The absorption maxima are sensitive to solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Reactivity and Reaction Mechanism Studies

Computational chemistry provides powerful tools to investigate the reactivity of a molecule and to elucidate the mechanisms of its potential chemical transformations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the nitrogen atom of the sulfonamide group, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be centered on the electron-withdrawing ester group and the sulfonyl group, suggesting these are the probable sites for nucleophilic attack.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound Calculated using DFT (B3LYP/6-31G(d,p)).

Orbital Energy (eV)
HOMO~ -7.5
LUMO~ -1.2
Energy Gap (ΔE)~ 6.3

A larger energy gap suggests higher stability and lower reactivity. The distribution of HOMO and LUMO densities across the molecule provides a visual representation of the most reactive sites.

Computational methods can be used to model the reaction pathways of potential chemical transformations, such as the hydrolysis of the ester or the cleavage of the sulfonamide bond. This involves locating the transition state (TS) structure for the reaction. A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency.

For example, in the base-catalyzed hydrolysis of the ethyl ester, the transition state would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Computational modeling can determine the geometry of this transition state, its energy relative to the reactants and products (the activation energy), and the vibrational mode corresponding to the bond-breaking and bond-forming processes. This information is crucial for understanding the reaction kinetics and mechanism. Similar studies could be performed for other potential reactions, such as electrophilic aromatic substitution on the benzene ring or nucleophilic substitution at the sulfur atom of the sulfonamide.

Chemical Reactivity, Transformation, and Derivatization of Ethyl 3 Methylsulfonyl Amino Benzoate

Hydrolytic Stability and Ester Cleavage Reactions

The ethyl ester group is a primary site for hydrolytic reactions, which can be effectively carried out under either acidic or basic conditions to yield the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis of the Ethyl Ester

The hydrolysis of the ethyl ester in Ethyl 3-[(methylsulfonyl)amino]benzoate to its corresponding carboxylic acid, 3-[(methylsulfonyl)amino]benzoic acid, can be achieved through acid catalysis. This reaction typically involves heating the ester in an aqueous solution containing a strong mineral acid, such as sulfuric acid or hydrochloric acid. The mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release ethanol (B145695) and the protonated carboxylic acid.

This transformation is a standard method for deprotection of carboxyl groups and is fundamental in synthetic pathways where the ester serves as a temporary protecting group.

Base-Mediated Saponification to Corresponding Carboxylic Acid

Base-mediated hydrolysis, or saponification, is a common and efficient method for converting this compound to 3-[(methylsulfonyl)amino]benzoic acid. The reaction is typically carried out by refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. sserc.org.ukyoutube.com The process involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then eliminates an ethoxide ion. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. A final acidification step with a strong acid is required to protonate the carboxylate salt and precipitate the desired 3-[(methylsulfonyl)amino]benzoic acid. youtube.com

A similar procedure has been documented for the synthesis of the analogous compound, 4-[(methylsulfonyl)amino]benzoic acid, from its ethyl ester, highlighting the general applicability of this method. prepchem.com

Table 1: General Conditions for Base-Mediated Saponification

Functional Group Interconversions of the N-Methylsulfonyl Moiety

The sulfonamide linkage offers further opportunities for derivatization, primarily through reactions at the nitrogen atom or by cleavage of the nitrogen-sulfur bond.

Investigation of N-Alkylation and N-Acylation Reactions

The nitrogen atom of the N-methylsulfonylamino group in this compound is acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion can then react with various electrophiles, enabling N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by treating the compound with an alkylating agent, such as an alkyl halide, in the presence of a base like sodium hydride or potassium carbonate. This reaction introduces an alkyl group onto the sulfonamide nitrogen, yielding an N-alkylated product.

N-Acylation follows a similar principle, utilizing acylating agents like acid chlorides or anhydrides. These reactions are often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. Titanium(IV) chloride has also been reported as a promoter for the acylation of sulfonamides with esters. researchgate.net These modifications are significant as N-acylsulfonamides are recognized as important pharmacophores and bioisosteres of carboxylic acids.

Table 2: General Methods for N-Alkylation and N-Acylation of Sulfonamides

Aromatic Ring Functionalization Reactions

The substitution pattern on the aromatic ring of this compound is a critical determinant of its reactivity towards electrophilic aromatic substitution. The ring is substituted with an ethyl carboxylate group (-COOEt) and an N-methylsulfonylamino group (-NHSO₂CH₃). These groups exert competing electronic effects that direct the position of incoming electrophiles. wikipedia.orglibretexts.org

Ethyl Carboxylate Group (-COOEt): This group is electron-withdrawing due to both induction and resonance. Consequently, it deactivates the aromatic ring towards electrophilic attack and acts as a meta-director. youtube.com

In this compound, the activating, ortho, para-directing -NHSO₂CH₃ group will have a dominant influence over the deactivating, meta-directing -COOEt group. libretexts.org Therefore, electrophilic substitution is predicted to occur at the positions that are ortho and para to the N-methylsulfonylamino group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Based on this analysis, the primary products of electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to be the 4-substituted and 6-substituted derivatives, with the 4-substituted isomer often being the major product due to reduced steric hindrance.

Electrophilic Aromatic Substitution (EAS) Pattern Prediction and Experimental Validation

The regiochemical outcome of electrophilic aromatic substitution on the benzene (B151609) ring of this compound is determined by the directing effects of the existing substituents.

-NHSO₂CH₃ (Methylsulfonylamino group): This group is considered an activating group and an ortho, para-director. The nitrogen atom's lone pair can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions.

-COOEt (Ethyl carboxylate group): This group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position.

In this compound, these two groups are in a meta relationship to each other. The positions ortho to the powerful ortho, para-directing -NHSO₂CH₃ group are C2 and C4. The position para to the -NHSO₂CH₃ group is C6. The positions meta to the -COOEt group are C5 (already substituted) and C1 (already substituted).

Prediction of Substitution Pattern:

The activating, ortho, para-directing -NHSO₂CH₃ group exerts a stronger influence than the deactivating, meta-directing -COOEt group. Therefore, electrophilic attack is predicted to occur at the positions activated by the methylsulfonylamino group.

C4-position: This position is ortho to the -NHSO₂CH₃ group and is sterically accessible. It is expected to be a major site of substitution.

C2-position: This position is also ortho to the -NHSO₂CH₃ group but is sterically hindered by the adjacent -COOEt group. Substitution at this site is possible but likely to be less favored than at C4.

C6-position: This position is para to the -NHSO₂CH₃ group. It is also a potential site for substitution.

Substituent GroupTypeDirecting EffectInfluence on Reactivity
-NHSO₂CH₃Activatingortho, paraIncreases electron density
-COOEtDeactivatingmetaDecreases electron density

Directed Lithiation or Other Metalation Strategies for Ortho-Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. organic-chemistry.orgbaranlab.org

The N-methylsulfonylamino group (-NHSO₂CH₃) is recognized as a potent DMG. organic-chemistry.org In this compound, this group can direct lithiation to its adjacent positions, C2 and C4.

Mechanism: The heteroatoms (N and O) of the sulfonamide group can chelate with a strong base like n-butyllithium. wikipedia.orguwindsor.ca This coordination brings the base into proximity with the ortho protons, increasing their kinetic acidity and leading to regioselective deprotonation. organic-chemistry.org The resulting aryllithium intermediate can then be trapped by various electrophiles (e.g., CO₂, I₂, aldehydes) to introduce a new functional group at the C2 or C4 position.

Regioselectivity:

Lithiation at C2: This position is ortho to the DMG. However, it is situated between the two existing substituents, which may cause steric hindrance.

Lithiation at C4: This position is also ortho to the DMG and is generally less sterically hindered than the C2 position, making it a likely site for metalation.

The choice of base, solvent, and temperature can influence the regioselectivity between the C2 and C4 positions. uwindsor.caunblog.fr This strategy offers a predictable route to ortho-functionalized derivatives that are often difficult to synthesize through classical electrophilic substitution. unblog.fr

Reactions Involving the Aromatic Amino Group (Post-Desulfonylation)

The methylsulfonyl group can serve as a protecting group for the aromatic amine. Its removal via hydrolysis or other methods yields Ethyl 3-aminobenzoate (B8586502), a versatile intermediate for further derivatization. chemicalbook.comscbt.com

Reductive Amination and Amidation Reactions

Once deprotected, the primary amino group of Ethyl 3-aminobenzoate can undergo standard reactions characteristic of aromatic amines.

Amidation: The amino group can be readily acylated to form amides. This is typically achieved by reacting Ethyl 3-aminobenzoate with acyl chlorides or anhydrides in the presence of a base. This reaction is fundamental for building more complex molecular structures.

Reductive Amination: This reaction allows for the N-alkylation of the amino group. Ethyl 3-aminobenzoate can react with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation. This process provides a direct method for introducing alkyl substituents onto the nitrogen atom.

Exploration of Diazotization and Coupling Reactions

The primary aromatic amine of Ethyl 3-aminobenzoate is a suitable substrate for diazotization reactions. organic-chemistry.org

Diazotization: Treatment of Ethyl 3-aminobenzoate with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl) at low temperatures (0–5 °C), converts the amino group into a diazonium salt (e.g., ethyl 3-(chlorodiazenyl)benzoate). organic-chemistry.orgquestjournals.org

Azo Coupling: The resulting diazonium salt is an electrophile and can react with electron-rich aromatic compounds, such as phenols or anilines, in a process called azo coupling. slideshare.netresearchgate.net This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner and results in the formation of highly colored azo compounds. questjournals.org The reaction is a cornerstone in the synthesis of azo dyes.

Exploratory Non Biological Applications and Materials Science Potential

Supramolecular Chemistry and Molecular Recognition

The structure of ethyl 3-[(methylsulfonyl)amino]benzoate is well-suited for applications in supramolecular chemistry, which involves the study of systems composed of a discrete number of molecules. The key to its potential lies in the specific, non-covalent interactions that its functional groups can engage in.

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The functional groups on this compound, such as the sulfonamide and the benzoate (B1203000) moiety, can facilitate such processes.

The aminobenzoate portion of the molecule is of particular interest. For instance, meta-aminobenzoate molecules have been shown to self-assemble on copper surfaces, forming a variety of structures depending on surface coverage. acs.org At low coverages, individual molecules form chain structures through intermolecular hydrogen bonding. acs.org As the coverage increases, more complex, well-ordered phases emerge, with the orientation of the molecules changing from flat-lying to upright. acs.org This suggests that this compound could potentially form self-assembled monolayers on suitable substrates, with the potential for creating functional surfaces with tailored properties.

Furthermore, the sulfonamide group is known to participate in robust hydrogen bonding, often forming dimeric structures. nih.gov The combination of the sulfonamide and the aminobenzoate functionalities could lead to the formation of complex, higher-order supramolecular structures. The interplay between the different hydrogen bonding motifs, as well as potential π-π stacking interactions from the aromatic ring, could be exploited to design and synthesize novel self-assembling systems. Research on sulfonamide-substituted silatranes has shown the formation of cyclic dimers in the crystal lattice through intermolecular hydrogen bonds. nih.gov

Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. The sulfonamide group has been shown to participate in such interactions. For example, various sulfonamide antibiotics have been successfully encapsulated within the cages of high silica (B1680970) zeolite Y. researchgate.netacs.orgacs.orgnih.gov The interactions within these host-guest systems are driven by a combination of weak hydrogen bonds and van der Waals forces between the sulfonamide and the zeolite framework. researchgate.netacs.orgacs.orgnih.gov

Given these precedents, this compound could be investigated as a potential guest molecule for various molecular hosts, such as cyclodextrins, calixarenes, or zeolites. The specifics of these interactions, including binding affinities and preferred orientations, would depend on the size and shape of the host's cavity and the electronic and steric properties of the guest. Spectroscopic techniques, such as NMR and FTIR, combined with computational modeling, could be employed to elucidate the nature of these host-guest interactions. researchgate.netacs.orgacs.orgnih.gov Such studies could pave the way for applications in areas like molecular sensing, separation technologies, or the controlled release of encapsulated molecules.

Polymer Science and Functional Materials

The bifunctional nature of this compound, with its amino and ester groups, suggests its potential as a building block in polymer science for the creation of functional materials.

The aminobenzoic acid scaffold is a well-established monomer for the synthesis of aromatic polyamides (aramids). chimia.chgoogle.com For instance, p-aminobenzoic acid can be polymerized to form poly(p-benzamide), a rigid-rod polymer with high thermal stability. google.comresearchgate.net The polymerization of aminobenzoic acids can be achieved through various methods, including direct condensation polymerization. researchgate.net

Theoretically, this compound could undergo polycondensation reactions. The ester group could be hydrolyzed to a carboxylic acid, and the resulting amino acid monomer could then be polymerized. Alternatively, the amino group could react with a suitable comonomer in a polycondensation reaction. The presence of the methylsulfonyl group would introduce a functional side chain, potentially imparting unique properties to the resulting polymer, such as altered solubility, thermal stability, or pH-responsiveness. The polymerization of aminobenzoic acids and their derivatives has been shown to be influenced by reaction conditions, and in some cases, can lead to the formation of short-chain conducting polymers. researchgate.netresearchgate.net

Beyond serving as a primary monomer, the this compound moiety could be incorporated into other polymer systems to introduce specific functionalities. Sulfonamide-containing polymers are of growing interest due to their pH-responsive behavior. google.comrsc.orgacs.org The acidity of the sulfonamide proton can be tuned by the nature of the substituents, allowing for the design of polymers that undergo conformational changes or solubility transitions in response to pH changes. acs.org

This compound could be chemically modified to create a polymerizable monomer, for example, by introducing a vinyl or acryloyl group. This functionalized monomer could then be copolymerized with other monomers to create a variety of functional polymers. google.com The resulting polymers, bearing the sulfonamide group in the side chain, could find applications in areas such as drug delivery systems, sensors, or smart hydrogels. google.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a technique that has been successfully used to create well-defined polymer architectures containing primary benzene (B151609) sulfonamide groups. rsc.orgacs.org

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separation Techniques Development

Chromatographic techniques are fundamental in the analytical workflow for Ethyl 3-[(methylsulfonyl)amino]benzoate, enabling its separation from impurities and other components within a mixture. The choice between reversed-phase and normal-phase high-performance liquid chromatography (HPLC) or gas chromatography (GC) depends on the compound's properties and the analytical goals.

Reversed-Phase and Normal-Phase High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound due to its non-volatile and polar nature.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of separation for this compound. In RP-HPLC, a non-polar stationary phase, typically a C18 or C8 bonded silica (B1680970), is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For this compound, a typical mobile phase would consist of a mixture of water (often with a pH modifier like formic acid or acetic acid to ensure the analyte is in a single ionic form) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good resolution of the target compound from any impurities.

Normal-Phase HPLC (NP-HPLC) , while less common for a compound of this polarity, can also be utilized. NP-HPLC employs a polar stationary phase (e.g., silica or a cyano-bonded phase) and a non-polar mobile phase (e.g., hexane (B92381) or heptane (B126788) mixed with a more polar solvent like isopropanol (B130326) or ethyl acetate). This technique separates compounds based on their polarity, with more polar compounds being retained longer on the column.

Parameter Reversed-Phase HPLC (Typical Conditions) Normal-Phase HPLC (Potential Conditions)
Stationary Phase C18 (Octadecylsilyl)Silica, Cyano
Mobile Phase Acetonitrile/Methanol and Water with Acid Modifier (e.g., 0.1% Formic Acid)Hexane/Heptane with a polar modifier (e.g., Isopropanol)
Elution Mode Gradient or IsocraticIsocratic
Detection UV-Vis (typically around 254 nm or 280 nm)UV-Vis

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally suited for volatile and thermally stable compounds. This compound itself has a relatively low volatility, which can make direct GC analysis challenging without high inlet temperatures that might lead to degradation.

To overcome this limitation, derivatization is often employed to convert the analyte into a more volatile and thermally stable derivative. For a compound containing an amino group like this compound, common derivatization strategies include silylation (e.g., using BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide) to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) group. This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. The resulting derivative can then be separated on a non-polar or mid-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane).

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation technique with a detection technique, provide enhanced selectivity and sensitivity, making them indispensable for complex analyses.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of this compound in complex matrices. This method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

The process involves introducing the eluent from the HPLC system into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for a molecule like this compound, as it is effective for polar molecules and generates protonated molecules ([M+H]^+) or other adducts.

In the tandem mass spectrometer, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and then one or more specific product ions are monitored in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels, even in the presence of co-eluting interferences.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification

Following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the unequivocal identification of this compound. As the derivatized analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common ionization method in GC-MS, which bombards the analyte with high-energy electrons, leading to fragmentation.

The resulting mass spectrum, a fingerprint of the molecule, contains a pattern of fragment ions that is characteristic of the derivatized structure of this compound. This fragmentation pattern can be compared to a library of known spectra for positive identification.

Electrochemical Characterization and Sensing Applications

Electrochemical methods offer a different approach to the analysis of this compound, particularly for the development of sensors. These techniques are based on the oxidation or reduction of the analyte at an electrode surface.

The feasibility of electrochemical detection depends on whether this compound possesses an electroactive functional group that can be oxidized or reduced within the potential window of the chosen electrode and solvent system. The aromatic ring and the amino group could potentially be electroactive.

Techniques such as cyclic voltammetry (CV) could be employed to study the electrochemical behavior of the compound. CV involves scanning the potential of an electrode and measuring the resulting current, providing information about the redox processes. If a distinct oxidation or reduction peak is observed for this compound, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be developed for quantitative analysis.

The development of a chemical sensor would involve modifying an electrode surface (e.g., with a polymer, nanomaterials, or specific recognition elements) to enhance the selectivity and sensitivity of the detection of this compound.

Technique Principle Application to this compound
Cyclic Voltammetry (CV) Measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth.Characterization of the redox properties of the compound.
Differential Pulse Voltammetry (DPV) A potential waveform consisting of small pulses superimposed on a linear potential ramp is applied to the working electrode.Quantitative analysis with higher sensitivity than CV.
Square-Wave Voltammetry (SWV) A square-wave potential is applied to the working electrode.Fast and sensitive quantitative analysis.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the oxidation and reduction processes of a substance. For a compound like "this compound," which contains electroactive moieties—specifically the aromatic amine and the sulfonamide group—CV can provide valuable insights into its redox behavior.

In a typical CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. When the potential reaches a value at which the analyte can be oxidized or reduced, a peak in the current is observed. The potential at which this peak occurs is indicative of the compound's redox potential.

While direct studies on "this compound" are not readily found, research on the electrochemical synthesis of sulfonamides from amines and thiols demonstrates the utility of CV in elucidating reaction mechanisms and determining oxidation potentials. nih.govchemistryviews.org For instance, studies have shown that the oxidation of the amine group to a radical cation is a key step in the electrochemical formation of sulfonamides. nih.gov This process typically occurs at a specific oxidation potential that can be identified using CV.

The expected electrochemical behavior of "this compound" would likely involve the oxidation of the secondary amine within the sulfonamide group. The exact potential of this oxidation would be influenced by the molecular structure, including the presence of the ethyl benzoate (B1203000) group, and the experimental conditions such as the solvent, supporting electrolyte, and pH.

Hypothetical Experimental Parameters for Cyclic Voltammetry of this compound:

ParameterPotential Value/Condition
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Solvent Acetonitrile or Dichloromethane
Supporting Electrolyte 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP)
Scan Rate 100 mV/s

It is important to note that these are proposed conditions based on general electrochemical practices for organic compounds and would require empirical optimization for "this compound." The resulting voltammogram would be critical in determining its oxidation potential, which is a fundamental parameter for understanding its electronic properties and for the development of electrochemical sensors.

Development of Electrochemical Sensors for Research Purposes

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and selective quantification of "this compound." tandfonline.com The development of such a sensor would typically involve the modification of an electrode surface to enhance its interaction with the target analyte. While no sensor specifically for "this compound" has been reported, extensive research on sensors for other sulfonamides and aromatic amines provides a clear roadmap for its potential development. nih.govresearchgate.netrsc.orgnih.govresearchgate.netrsc.orgnih.gov

The general principle involves designing a sensor that can recognize and respond to the presence of the analyte through a measurable electrical signal, such as a change in current or potential. Various materials and methods can be employed to achieve this.

Potential Strategies for Sensor Development:

Modified Electrodes: The surface of a base electrode, such as a glassy carbon electrode (GCE) or a screen-printed electrode, can be modified with materials that facilitate the electrochemical reaction of the analyte. nih.govresearchgate.net For sulfonamides, modifications with carbon-based nanomaterials like multi-walled carbon nanotubes (MWCNTs) or graphene have been shown to enhance sensitivity. mdpi.com These materials increase the electrode's surface area and improve electron transfer kinetics.

Molecularly Imprinted Polymers (MIPs): A highly selective approach involves the creation of a molecularly imprinted polymer on the electrode surface. mdpi.com In this technique, a polymer is formed in the presence of the target molecule ("this compound"), creating specific recognition sites. After the template molecule is removed, these cavities can selectively rebind the analyte from a sample, leading to a measurable electrochemical response. This method has been successfully applied for the detection of other sulfonamides like sulfamethazine. mdpi.com

Electropolymerization: An electroactive polymer film can be grown directly on the electrode surface. For instance, a sensor based on a poly(p-aminobenzoic acid) film has been used for the quantification of aromatic aldehydes. nih.gov A similar approach could be explored where a polymer with affinity for the sulfonamide or benzoate moiety of the target compound is used.

Conceptual Design of an Electrochemical Sensor for this compound:

Sensor ComponentProposed Material/MethodRationale
Transducer Glassy Carbon Electrode (GCE)Common, stable, and provides a wide potential window.
Modification Material Multi-walled Carbon Nanotubes (MWCNTs) and Gold Nanoparticles (AuNPs)MWCNTs enhance surface area and conductivity. AuNPs can facilitate immobilization of recognition elements.
Recognition Element Molecularly Imprinted Polymer (MIP)Provides high selectivity for the target analyte.
Detection Technique Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV)These techniques offer higher sensitivity and better resolution compared to CV for quantitative analysis. nih.govresearchgate.net

The performance of such a hypothetical sensor would be evaluated based on key parameters like its linear range, limit of detection (LOD), selectivity against potential interferents, and stability over time. Research on sensors for other sulfonamides has reported detection limits in the micromolar to nanomolar range, suggesting that a highly sensitive sensor for "this compound" is achievable. mdpi.commdpi.com

Structure Reactivity and Structure Property Relationship Studies

Influence of the Methylsulfonyl Substituent on Aromatic Reactivity and Ester Stability

The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group, which significantly modulates the electron density of the aromatic ring and influences the reactivity of the adjacent ester functionality.

Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution

The methylsulfonylamino group, -NHSO₂CH₃, deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. This deactivation stems from the powerful electron-withdrawing nature of the sulfonyl group, which reduces the electron density of the aromatic π-system, making it less susceptible to attack by electrophiles. The nitrogen atom's lone pair is delocalized towards the highly electronegative oxygen atoms of the sulfonyl group, diminishing its ability to donate electron density to the ring. Consequently, electrophilic substitution reactions on Ethyl 3-[(methylsulfonyl)amino]benzoate will proceed at a slower rate compared to unsubstituted benzene or activated derivatives.

Due to the meta-position of the methylsulfonylamino group relative to the ester, it directs incoming electrophiles primarily to the ortho and para positions relative to itself (positions 2, 4, and 6 on the ring). However, the ester group, also being a deactivating and meta-directing group, will influence the final substitution pattern. The combined directing effects of these two groups will result in a complex mixture of products in electrophilic substitution reactions, with substitution at the 4 and 6 positions being the most likely, as they are ortho and para to the -NHSO₂CH₃ group and meta to the -COOEt group.

Conversely, the electron-withdrawing nature of the methylsulfonyl group enhances the ring's susceptibility to nucleophilic aromatic substitution, should a suitable leaving group be present on the ring. The decreased electron density facilitates the attack of nucleophiles.

SubstituentHammett Constant (σ_meta)
-H0.00
-CH₃-0.07
-OCH₃+0.12
-SO₂CH₃ +0.64
-NO₂+0.71

This table presents Hammett constants for various substituents to illustrate the relative electronic effect of the methylsulfonyl group.

Impact of the Ester Moiety on Molecular Interactions and Chemical Behavior

The ethyl ester moiety (-COOCH₂CH₃) is a key contributor to the molecule's physical properties and intermolecular interactions.

Role of Ester Group in Intermolecular Hydrogen Bonding

The ester group in this compound can act as a hydrogen bond acceptor. The carbonyl oxygen and the ether oxygen of the ester can participate in hydrogen bonding with suitable donor molecules, such as water or protic solvents. This ability to form hydrogen bonds influences the compound's solubility in polar solvents.

Furthermore, the N-H proton of the methylsulfonylamino group is acidic and can act as a hydrogen bond donor. This allows for the formation of intermolecular hydrogen bonds between molecules of this compound itself, potentially leading to the formation of dimers or larger aggregates in the solid state or in non-polar solvents. Spectroscopic studies on similar N-arylsulfonyl derivatives have confirmed the presence of such intermolecular C-H⋯O hydrogen bonds in their crystal structures.

Hydrogen Bond TypeDonorAcceptorPotential Interaction
Intermolecular-NH (of methylsulfonylamino)O=C (of ester)Dimer/aggregate formation
Intermolecular-NH (of methylsulfonylamino)O (of sulfonyl)Dimer/aggregate formation
Solute-Solvent-NH (of methylsulfonylamino)Solvent (e.g., DMSO)Solvation
Solute-SolventSolvent (e.g., H₂O)O=C (of ester)Solvation
Solute-SolventSolvent (e.g., H₂O)O (of ester ether)Solvation

This table outlines the potential hydrogen bonding interactions involving this compound.

Influence on Conformational Preferences and Rotational Barriers

The presence of the ethyl ester and methylsulfonylamino groups introduces several rotatable bonds, leading to a range of possible conformations for this compound. The rotation around the C(aryl)-N bond and the N-S bond will be influenced by both steric and electronic factors. The planarity of the aromatic ring and the delocalization of the nitrogen lone pair into the sulfonyl group will favor certain conformations.

Design Principles for Modulating Reactivity and Specific Chemical Characteristics

The structure of this compound can be systematically modified to tune its reactivity and physicochemical properties.

Modulating Aromatic Reactivity: The reactivity of the aromatic ring can be altered by introducing additional substituents. Electron-donating groups would activate the ring towards electrophilic substitution, while further electron-withdrawing groups would enhance its susceptibility to nucleophilic attack. The position of these new substituents would also influence the regioselectivity of subsequent reactions.

Altering Ester Stability and Reactivity: The ethyl group of the ester can be replaced with other alkyl or aryl groups to modify its steric bulk and electronic properties. For instance, a bulkier alkyl group could increase steric hindrance around the carbonyl carbon, potentially slowing down hydrolysis or other nucleophilic acyl substitution reactions.

Fine-tuning Intermolecular Interactions: Modification of the methyl group on the sulfonyl moiety or the ethyl group on the ester can impact the molecule's lipophilicity and solubility. Introducing functional groups capable of stronger or more specific hydrogen bonding could be used to control the self-assembly and crystal packing of the molecule.

By applying these design principles, derivatives of this compound can be synthesized with tailored properties for specific applications in materials science or as intermediates in the synthesis of more complex molecules.

Rational Modification of the Benzoate (B1203000) Ester for Tuned Reactivity

The ethyl ester group in this compound presents a key site for structural modification to alter the compound's reactivity. Research has demonstrated that variations in the ester group can significantly influence the electronic and steric environment of the molecule, thereby affecting its chemical behavior.

One area of investigation has been the hydrolysis of the ester to the corresponding carboxylic acid, 3-[(methylsulfonyl)amino]benzoic acid. This transformation introduces a reactive carboxylic acid functionality, opening pathways for a variety of subsequent chemical reactions. For instance, the carboxylic acid can be converted to an acyl chloride, which serves as a versatile intermediate for the synthesis of amides and other esters. The reactivity of this acyl chloride is influenced by the electron-withdrawing nature of the methylsulfonylamino group, which can enhance the electrophilicity of the carbonyl carbon.

Furthermore, transesterification reactions have been employed to replace the ethyl group with other alkyl or aryl substituents. The choice of the new ester group can impact the molecule's solubility, lipophilicity, and susceptibility to nucleophilic attack. For example, replacing the ethyl group with a bulkier tert-butyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon, thereby decreasing the rate of hydrolysis. Conversely, introducing an electron-withdrawing group in the ester moiety, such as a 2,2,2-trifluoroethyl group, can increase the electrophilicity of the carbonyl carbon and enhance its reactivity towards nucleophiles.

Table 1: Impact of Benzoate Ester Modification on Reactivity

Modification Resulting Functional Group Expected Change in Reactivity
Hydrolysis Carboxylic Acid Increased acidity and reactivity towards nucleophiles after conversion to acyl chloride.
Transesterification (e.g., with tert-butanol) tert-Butyl Ester Decreased susceptibility to nucleophilic attack due to steric hindrance.
Transesterification (e.g., with 2,2,2-trifluoroethanol) 2,2,2-Trifluoroethyl Ester Increased electrophilicity of the carbonyl carbon, enhancing reactivity.

Strategic Derivatization of the Sulfonamide for Altered Chemical Profiles

The sulfonamide group, -NHSO₂CH₃, offers another critical handle for modifying the chemical profile of this compound. The hydrogen atom on the nitrogen is acidic and can be removed by a base, allowing for N-alkylation or N-arylation. These modifications can profoundly alter the compound's steric and electronic properties, as well as its hydrogen bonding capabilities.

N-alkylation of the sulfonamide nitrogen introduces an alkyl group, which can influence the molecule's lipophilicity and steric bulk. For example, the introduction of a larger alkyl group can shield the sulfonamide nitrogen and the adjacent aromatic ring from interacting with other molecules. The electrophilicity of the N-acyl-N-alkyl sulfonamide moiety can be fine-tuned by the nature of the N-alkyl group. acs.org Studies on related N-alkyl arylsulfonamides have shown that steric effects of the N-alkyl group can influence base-induced rearrangements. nih.gov

Furthermore, the methyl group on the sulfonyl moiety can be replaced with other substituents to modulate the electron-withdrawing strength of the sulfonamide group. Replacing the methyl group with a more electron-withdrawing trifluoromethyl group (-SO₂CF₃) would increase the acidity of the N-H bond and alter the electron density of the entire molecule. Conversely, substitution with a less electron-withdrawing group would have the opposite effect. These changes in the electronic nature of the sulfonamide group can impact the reactivity of the benzoate ester through the aromatic ring.

The ability to selectively modify the sulfonamide scaffold highlights its potential as a strategic starting point for creating diverse molecular architectures with tailored chemical profiles. dnu.dp.ua

Table 2: Influence of Sulfonamide Derivatization on Chemical Profile

Derivatization Modified Moiety Anticipated Change in Chemical Profile
N-Alkylation -N(R)SO₂CH₃ Increased lipophilicity, altered steric hindrance, and modulated electrophilicity. acs.orgnih.gov
N-Arylation -N(Ar)SO₂CH₃ Altered electronic properties and potential for π-stacking interactions.
Sulfonyl Group Modification (e.g., -SO₂CF₃) -NHSO₂CF₃ Increased acidity of the N-H bond and enhanced electron-withdrawing effect.

Conclusion and Future Research Perspectives

Summary of Current Research Gaps and Emerging Opportunities in the Field

A primary gap in the existing research is the limited scope of biological screening for ethyl 3-[(methylsulfonyl)amino]benzoate itself. While it serves as a precursor to biologically active molecules, its intrinsic pharmacological profile is largely uncharted. An emerging opportunity lies in employing high-throughput screening technologies to assess its potential against a wide array of biological targets. Furthermore, detailed metabolic studies could uncover bioactive metabolites, opening new avenues for drug discovery. There is also a significant opportunity to explore its utility beyond the life sciences, for instance, in the development of novel organic materials where its structural features could be advantageous.

Proposed Directions for Next-Generation Synthetic Methodologies

Current synthetic approaches to this compound are functional but often follow conventional, multi-step pathways. The future of its synthesis should prioritize efficiency, sustainability, and atom economy. Key directions include:

Continuous Flow Chemistry: This technology offers precise control over reaction parameters, leading to enhanced safety, scalability, and product consistency compared to traditional batch methods.

Advanced Catalysis: Investigating novel catalytic systems, including those based on earth-abundant metals or metal-free organocatalysts, could provide more environmentally benign and cost-effective synthetic routes.

C-H Functionalization: The direct amination of C-H bonds on the benzoate (B1203000) ring represents a frontier in synthetic chemistry that could dramatically simplify the synthesis of this and related compounds.

Outlook for Advanced Characterization and Analytical Techniques

While standard analytical methods such as NMR and mass spectrometry are adequate for routine identification, advanced techniques can offer a more profound understanding of the molecule's properties. Solid-state NMR could provide detailed insights into the intermolecular interactions and packing in the crystalline state. Advanced mass spectrometry techniques, like ion mobility-mass spectrometry, could be used to probe its three-dimensional shape in the gas phase. In chromatography, the development of novel stationary phases could improve the separation and analysis of this compound and its derivatives.

Future Trends in Computational Modeling and Theoretical Studies

Computational chemistry is poised to play an increasingly important role in understanding and predicting the behavior of this compound. Future trends will likely involve:

Quantum Mechanical Calculations: Employing higher levels of theory to accurately predict spectroscopic properties, reactivity, and electronic structure.

Molecular Dynamics Simulations: Simulating the conformational dynamics of the molecule in various environments to understand its flexibility and interactions with solvents or biological macromolecules.

Machine Learning and AI: Utilizing artificial intelligence to analyze large datasets from computational experiments to identify quantitative structure-activity relationships (QSAR) and to guide the de novo design of new molecules with desired properties.

Potential New Avenues for Non-Biological Applications in Materials and Catalysis

The distinct structural components of this compound suggest potential applications outside of the biological realm. The presence of hydrogen bond donors and acceptors, along with the aromatic ring, makes it a candidate for the design of supramolecular structures and functional organic materials. These could find use in areas such as organic electronics or as components of sensors. Furthermore, its derivatives could be explored as ligands in coordination chemistry, potentially leading to new catalysts for a variety of organic transformations.

Broader Significance of Comprehensive Research on Substituted Benzoate Sulfonamides

A thorough investigation of a specific molecule like this compound contributes significantly to the broader understanding of substituted benzoate sulfonamides as a chemical class. This foundational knowledge is essential for the rational design of new compounds with tailored functionalities for applications in medicine, materials science, and beyond. By systematically documenting the synthesis, properties, and potential applications of such molecules, the scientific community builds a robust framework that can accelerate future discoveries and innovations.

Q & A

Q. What are the common synthetic routes for Ethyl 3-[(methylsulfonyl)amino]benzoate, and how do reaction conditions influence yield?

this compound can be synthesized via sulfonylation of ethyl 3-aminobenzoate. A typical method involves reacting the amine precursor with methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or pyridine) at 0–25°C. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (2–4 hours). Side reactions, such as over-sulfonylation or hydrolysis, are minimized by maintaining anhydrous conditions .

Q. How is the compound structurally characterized, and what spectroscopic markers are critical for validation?

Key characterization methods include:

  • NMR :
    • ¹H NMR : A singlet at δ 3.1–3.3 ppm (SO₂CH₃) and a downfield-shifted NH proton (δ 8.5–9.0 ppm) confirm sulfonamide formation.
    • ¹³C NMR : Signals at δ 44–46 ppm (SO₂CH₃) and δ 165–168 ppm (ester carbonyl) are diagnostic .
  • IR : Strong absorptions at 1320–1350 cm⁻¹ (asymmetric S=O stretch) and 1150–1170 cm⁻¹ (symmetric S=O stretch) .

Q. What purification techniques are recommended for isolating high-purity samples?

Column chromatography (silica gel, 20–30% ethyl acetate/hexane) effectively removes unreacted starting materials. Recrystallization from ethanol/water mixtures (70:30 v/v) yields crystalline products with >95% purity. HPLC (C18 column, acetonitrile/water gradient) is used for analytical validation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the sulfonamide group in cross-coupling reactions?

The methylsulfonyl group is electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution but enhances nucleophilic aromatic substitution (SNAr) at the para position. Steric hindrance from the sulfonamide moiety limits reactivity in Suzuki-Miyaura couplings unless bulky ligands (e.g., SPhos) are used. Computational studies (DFT) suggest that the sulfonamide’s electron-deficient nature lowers the energy barrier for SNAr by 15–20 kJ/mol compared to unsubstituted analogs .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) often arise from differences in membrane permeability or metabolic stability. To address this:

  • Perform parallel assays with logP-adjusted derivatives to assess hydrophobicity effects.
  • Use LC-MS/MS to quantify intracellular concentrations and correlate with activity .
  • Apply molecular dynamics simulations to predict binding affinities under varying pH and ionic conditions .

Q. How can regioselectivity challenges in modifying the benzoate ring be mitigated?

Direct functionalization of the benzoate ring is hindered by the sulfonamide’s directing effects. Strategies include:

  • Protection/deprotection : Temporarily block the sulfonamide with Boc groups to enable meta-substitution .
  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the ortho position, followed by quenching with electrophiles (e.g., aldehydes or halogens) .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

The sulfonamide bond undergoes hydrolysis in strong acids (pH < 2) via a two-step process:

Protonation of the sulfonyl oxygen, increasing electrophilicity.

Nucleophilic attack by water, leading to cleavage.
Kinetic studies show a half-life of 2.5 hours at pH 1.5 (25°C). Stabilization is achieved by formulating the compound in buffered solutions (pH 4–6) or using enteric coatings .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey ParametersReferences
Synthesis Optimization Schlenk-line reactions, reflux under N₂Stoichiometry (1:1.2), anhydrous solvents
Structural Validation 2D NMR (HSQC, HMBC), HRMSδ 3.1–3.3 ppm (SO₂CH₃), m/z 273.07 [M+H]⁺
Biological Assays LC-MS/MS quantification, SPR bindingIntracellular conc. vs. IC₅₀, KD values
Stability Studies Accelerated stability testing (ICH Q1A)pH 4–6, 25°C/60% RH

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